molecular formula C23H25ClN4O5S B2880512 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921505-55-7

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2880512
CAS No.: 921505-55-7
M. Wt: 504.99
InChI Key: LJGFVCTXGKITNR-UHFFFAOYSA-N
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Description

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is recognized as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) [https://pubmed.ncbi.nlm.nih.gov/15280698/]. By targeting the ATP-binding site of ALK5, this inhibitor effectively blocks TGF-β1-mediated signaling, a pathway critically involved in processes such as cell proliferation, differentiation, and apoptosis. Its primary research value lies in the investigation of fibrotic diseases, including renal and pulmonary fibrosis, as well as in cancer research, where the TGF-β pathway is known to influence tumor progression and metastasis [https://www.ncbi.nlm.nih.gov/books/NBK53238/]. Researchers utilize this compound as a critical tool to elucidate the complex roles of TGF-β signaling in various disease models and to explore potential therapeutic strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O5S/c1-32-19-8-7-17(9-20(19)33-2)27-22(31)14-34-23-26-11-18(13-29)28(23)12-21(30)25-10-15-3-5-16(24)6-4-15/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFVCTXGKITNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and sulfanylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxymethyl group, leading to the formation of a carboxyl group.

    Reduction: The compound can be reduced at the carbamoyl group to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbamoyl group can produce an amine derivative.

Scientific Research Applications

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
Target Compound Imidazole Hydroxymethyl, sulfanyl, 4-ClPh, 3,4-diMeOPh ~449.9* Pending experimental validation N/A
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalenyloxy, 4-ClPh, acetamide 393.11 Antifungal activity (in vitro)
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Dihydroimidazole Sulfonamide, 4-ClPh 418.89 Kinase inhibition (hypothetical)
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole Fluorophenyl, methylsulfanyl ~352.9 Antibacterial (Gram-positive strains)

*Calculated based on C₂₂H₂₅ClN₄O₅S.

Key Observations

Heterocyclic Core Influence: Imidazole and triazole derivatives (e.g., 6m) exhibit distinct electronic profiles due to nitrogen positioning, affecting binding to metalloenzymes or aromatic stacking interactions .

Substituent Effects :

  • The hydroxymethyl group in the target compound improves water solubility compared to fully lipophilic analogs like 6m, which has a naphthalenyloxy group .
  • Methoxy groups in the 3,4-dimethoxyphenyl moiety may confer metabolic resistance via steric hindrance of cytochrome P450 enzymes, a feature absent in simpler chlorophenyl derivatives .

However, biological context (e.g., cell type, assay conditions) can drastically alter outcomes, as seen in , where only 20% of structurally similar pairs shared gene expression profiles . Thiadiazole-based analogs () show narrower-spectrum antibacterial activity compared to imidazole derivatives, highlighting the role of the heterocycle in target specificity .

Mechanistic Insights from Clustering Algorithms

  • Butina Clustering () groups compounds based on binary fingerprints, likely placing the target compound in a cluster with other imidazole and sulfanyl-containing analogs.

Research Findings and Implications

  • Bioactivity Prediction : The target compound’s hydroxymethyl and methoxy groups position it as a candidate for diseases requiring balanced hydrophilicity and CNS penetration (e.g., neurodegenerative disorders).
  • Synthetic Challenges : The sulfanyl-acetamide bridge may pose stability issues under acidic conditions, necessitating prodrug strategies for oral administration.
  • Contradictions in Similarity-Activity Relationships : Despite structural parallels, emphasizes that biological responses are context-dependent, urging caution in extrapolating bioactivity from structure alone .

Biological Activity

The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique structure characterized by the following components:

  • Chlorophenyl group : Contributes to lipophilicity and biological activity.
  • Imidazole ring : Known for its role in enzyme inhibition and interaction with biological targets.
  • Sulfanyl group : May enhance reactivity and interaction with cellular targets.
  • Dimethoxyphenyl acetamide moiety : Potentially influences pharmacokinetics and bioavailability.

The molecular formula is C21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S, indicating a complex arrangement that may interact with various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazole and phenyl groups have been shown to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The specific compound's efficacy against these pathogens remains to be fully elucidated but is promising based on structural analogs.

Enzyme Inhibition

Enzyme inhibition studies suggest that imidazole-containing compounds can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. For example, related compounds have demonstrated IC50 values indicating strong inhibitory effects against AChE, which is crucial for treating neurodegenerative diseases . The sulfanyl group in this compound may also play a role in enhancing enzyme binding affinity.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that compounds similar to the target molecule exhibit cytotoxic effects on cancer cell lines. For instance, imidazole derivatives have been studied for their ability to induce apoptosis in various cancer cells . The specific cytotoxic profile of this compound needs further investigation through in vitro assays on different cancer cell lines.

Case Study 1: Antibacterial Screening

A study evaluated a series of imidazole-based compounds, revealing that those with chlorophenyl substitutions showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The best-performing compounds had IC50 values significantly lower than standard antibiotics .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives similar to our compound were tested for AChE inhibition. The results indicated strong inhibitory activity, with some compounds achieving IC50 values below 5 µM. This suggests potential therapeutic applications in treating Alzheimer’s disease .

Research Findings Summary

Activity Type Findings Reference
AntibacterialModerate to strong activity against Salmonella typhi
Enzyme InhibitionStrong AChE inhibition (IC50 < 5 µM)
CytotoxicityInduces apoptosis in cancer cells (specific data pending)

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